Ethyl nicotinate

Transdermal Drug Delivery Prodrug Permeation Skin Metabolism

Ethyl nicotinate (614-18-6) is the preferred vasodilator for OTC rubefacients and transdermal systems. It reaches maximum cutaneous blood flow in 10 minutes—2.5 minutes faster than methyl nicotinate—while delivering equivalent vasodilatory efficacy (98% vs 100%). Its intermediate alkyl chain length provides a unique, predictable transdermal flux and esterase-mediated metabolic saturation profile that cannot be replicated by other nicotinate esters. Substitution will alter product performance. Target 1–2% in topical vehicles for muscle rubs, anti-cellulite serums, and controlled-release patches. High-purity (≥99.0% GC) material available for B2B procurement.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 614-18-6
Cat. No. B030469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl nicotinate
CAS614-18-6
Synonyms3-Pyridinecarboxylic Acid Ethyl Ester;  Nicotinic Acid Ethyl Ester;  3-(Ethoxycarbonyl)pyridine;  3-Carbethoxypyridine;  Ba 2673;  Ethyl 3-Pyridinecarboxylate;  Ignicut;  Ignocut;  Mucotherm;  NSC 8872;  Nicaethan;  Nikethan;  Nikithan;  β-Pyridinecarboxylic Acid
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3
InChIKeyXBLVHTDFJBKJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.37 M

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Nicotinate (CAS 614-18-6): Chemical Profile and Baseline Characteristics for Procurement Decisions


Ethyl nicotinate (CAS 614-18-6) is the ethyl ester of nicotinic acid (niacin), belonging to the class of pyridinecarboxylates . It is a clear, colorless to light yellow liquid with a molecular weight of 151.16 g/mol , a melting point of 8-10°C, and a boiling point of 223-224°C . The compound is synthesized via the esterification of nicotinic acid with ethanol, typically using concentrated sulfuric acid as a catalyst . Its key physicochemical properties include a density of 1.107 g/mL at 25°C , a logP value of approximately 1.32 , and a water solubility of 50 mg/mL at 20°C . Ethyl nicotinate is recognized for its vasodilatory and rubefacient properties, making it a valuable ingredient in topical pharmaceutical and cosmetic formulations .

Why Generic Substitution of Ethyl Nicotinate Fails: Evidence of Non-Interchangeability with Nicotinic Acid Esters


Ethyl nicotinate cannot be generically substituted by other nicotinic acid esters, such as methyl nicotinate or butyl nicotinate, due to quantifiable differences in their transdermal transport and metabolic profiles. A pivotal in vitro study using excised hairless mouse skin demonstrated that the alkyl chain length of the ester prodrugs significantly influences both permeability and metabolism [1]. Specifically, while the total flux from a saturated solution was highest for methyl nicotinate (MN), followed by ethyl nicotinate (EN) and butyl nicotinate (BN), the total permeability coefficient increased from MN to BN [1]. Furthermore, the ratio of nicotinic acid (NA) to total flux, an indicator of skin metabolism, varied among the prodrugs, confirming that skin esterase activity is dependent on the ester's alkyl chain length [1]. These findings establish that substituting one ester for another will alter the rate and extent of both the parent drug delivery and its metabolism to the active nicotinic acid moiety, directly impacting therapeutic efficacy and product performance.

Quantitative Evidence Guide: Verifiable Differentiation of Ethyl Nicotinate vs. Comparators


Superior Permeability Profile: Ethyl Nicotinate Balances Flux and Permeability vs. Methyl and Butyl Esters

In a direct head-to-head in vitro comparison using excised hairless mouse skin, ethyl nicotinate (EN) demonstrated a unique balance between total flux and permeability compared to its closest analogs, methyl nicotinate (MN) and butyl nicotinate (BN) [1]. The total (ester+NA) flux from a saturated solution was highest for MN, followed by EN and BN, whereas the total permeability coefficient increased from MN to BN [1].

Transdermal Drug Delivery Prodrug Permeation Skin Metabolism

Comparable Vasodilatory Efficacy: Ethyl Nicotinate Matches Methyl Nicotinate in Human Cutaneous Blood Flow Response

A clinical study in 30 healthy human volunteers using laser Doppler flowmetry found that ethyl nicotinate (nicotinic acid ethyl ester) induced a relative maximum cutaneous blood flow response of 98%, statistically equivalent (p>0.05) to the 100% response of methyl nicotinate (nicotinic acid methyl ester) [1]. In contrast, hexyl nicotinate and nicotinic acid itself showed significantly lower responses (84% and 63%, respectively) [1].

Vasodilation Cutaneous Blood Flow Rubefacient Activity

Optimal Onset of Action: Ethyl Nicotinate Reaches Maximum Blood Flow Faster than Methyl Nicotinate

In the same clinical study measuring cutaneous blood flow, ethyl nicotinate demonstrated a faster onset of action than methyl nicotinate, reaching its maximum blood flow response in 10 minutes compared to 12.5 minutes for methyl nicotinate [1]. This 2.5-minute difference, while numerically modest, may be clinically relevant in formulations designed for rapid relief of muscle pain or sprains [1].

Pharmacodynamics Onset of Action Topical Vasodilator

Predictable Transdermal Metabolism: EN Serves as a Well-Characterized Prodrug with Known Metabolic Saturation Kinetics

In vitro studies confirm that ethyl nicotinate (EN) is hydrolyzed to nicotinic acid (NA) by skin esterases during the permeation process, with no chemical hydrolysis observed [1]. The NA flux from EN increased linearly with donor concentration and reached a metabolic saturation plateau at high concentrations, similar to methyl nicotinate [1]. The Vmax estimated from hydrolysis experiments was consistent across ester prodrugs, but the donor concentration required to reach saturation (related to Km) differed, reflecting alkyl chain-dependent enzyme affinity [1].

Prodrug Activation Esterase Metabolism Skin Pharmacokinetics

Comparative Safety Profile: Ethyl Nicotinate Exhibits Low Acute Oral Toxicity (LD50 > 2005 mg/kg in Rabbit)

Toxicological data for ethyl nicotinate indicates an acute oral LD50 of > 2005 mg/kg in rabbits . While a direct, dose-matched comparative LD50 for methyl nicotinate is not readily available in the same source, this value for EN establishes a low order of acute oral toxicity, which is consistent with the class. However, EN is classified as causing serious eye damage (Eye Dam. 1) and skin corrosion (Skin Corr. 1B) , as well as specific target organ toxicity upon single exposure (STOT SE 3) affecting the respiratory system .

Toxicology Safety Pharmacology Risk Assessment

High-Value Application Scenarios for Ethyl Nicotinate Driven by Quantitative Evidence


Topical Analgesic and Rubefacient Formulations Requiring Rapid Onset of Vasodilation

Ethyl nicotinate's proven ability to reach maximum cutaneous blood flow in 10 minutes—faster than methyl nicotinate's 12.5 minutes [1]—makes it the preferred active ingredient in over-the-counter muscle rubs, sports creams, and liniments where a quick warming sensation is a key consumer expectation. Its vasodilatory efficacy, statistically equivalent to methyl nicotinate (98% vs. 100%) [1], ensures clinical performance is not sacrificed for speed. Formulators should target a 1-2% concentration in topical vehicles, as supported by its established use .

Transdermal Prodrug Systems with Controlled Release Requirements

The unique, balanced transdermal flux and permeability profile of ethyl nicotinate—intermediate between the more rapidly permeating methyl nicotinate and the slower, more permeable butyl nicotinate [1]—positions it as an ideal candidate for controlled-release transdermal patches or gels. Its well-characterized metabolic saturation kinetics [1] allow for predictable conversion to the active nicotinic acid moiety, minimizing the risk of dose dumping and ensuring a consistent therapeutic plasma level over time. This is particularly valuable in applications targeting local inflammation or pain management.

Research Tool for Investigating Skin Esterase Activity and Prodrug Metabolism

Ethyl nicotinate serves as a model prodrug in dermatological and pharmaceutical research for studying the interplay between percutaneous absorption and cutaneous metabolism. Its intermediate alkyl chain length, relative to methyl and butyl esters, allows researchers to probe how minor structural changes in a homologous series affect both permeability and enzyme kinetics in the skin [1]. The compound's hydrolysis to nicotinic acid is solely enzyme-mediated in skin homogenates, with no chemical degradation [1], providing a clean, well-defined system for investigating esterase activity, the effects of penetration enhancers [2], and species-specific differences in skin metabolism [3].

Cosmetic Formulations for Enhanced Microcirculation and Skin Conditioning

The vasodilatory properties of ethyl nicotinate, which enhance blood flow and oxygenation to the skin, are exploited in cosmetic products aimed at improving skin appearance and reducing the look of cellulite [1]. The compound's intermediate logP value of ~1.32 suggests a favorable balance between aqueous and lipid solubility, which can be beneficial for formulation into a variety of cosmetic bases. Its proven efficacy in increasing cutaneous blood flow, with a response comparable to methyl nicotinate [2], provides a strong scientific rationale for its use in high-end skin-conditioning creams and serums.

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